molecular formula C12H19NOS B13200661 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine

4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine

Cat. No.: B13200661
M. Wt: 225.35 g/mol
InChI Key: CPWABSLSHRIONZ-UHFFFAOYSA-N
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Description

4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethylsulfanyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and furan rings, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine typically involves the reaction of piperidine with a furan-2-ylmethylsulfanyl precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with a furan-2-ylmethylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with amine receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Shares the furan-2-ylmethylsulfanyl group but has a benzoic acid moiety instead of a piperidine ring.

    4-(2-(Furan-2-ylmethylsulfanyl)-acetylamino)-benzoic acid ethyl ester: Contains a similar furan-2-ylmethylsulfanyl group but with different functional groups.

Uniqueness

4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine is unique due to the combination of the piperidine and furan rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

4-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine

InChI

InChI=1S/C12H19NOS/c1-2-12(14-8-1)10-15-9-5-11-3-6-13-7-4-11/h1-2,8,11,13H,3-7,9-10H2

InChI Key

CPWABSLSHRIONZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSCC2=CC=CO2

Origin of Product

United States

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